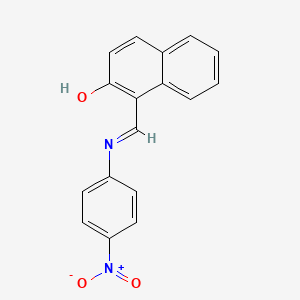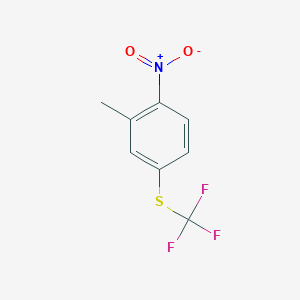
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane typically involves the introduction of the trifluoromethyl group to a phenyl ring. One common method is the radical trifluoromethylation of phenyl sulfides. This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfoxide and sulfone.
Reduction: Formation of (3-Methyl-4-aminophenyl)(trifluoromethyl)sulfane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These functional groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenyl trifluoromethyl sulfide: Lacks the methyl and nitro substituents.
(4-Nitrophenyl)(trifluoromethyl)sulfane: Similar structure but without the methyl group.
(3-Methylphenyl)(trifluoromethyl)sulfane: Lacks the nitro group.
Uniqueness
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is unique due to the combination of its trifluoromethyl, methyl, and nitro substituents, which confer distinct chemical and physical properties
特性
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCOZNJOCZKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


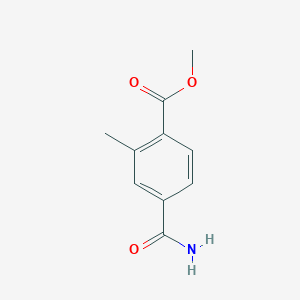
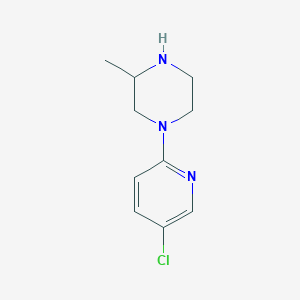
![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)
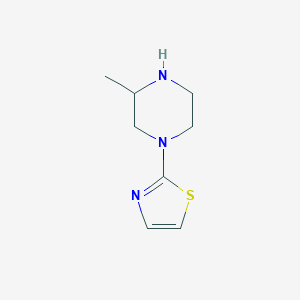
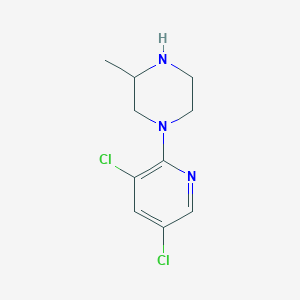
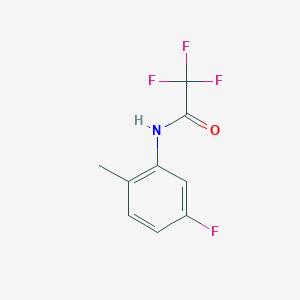
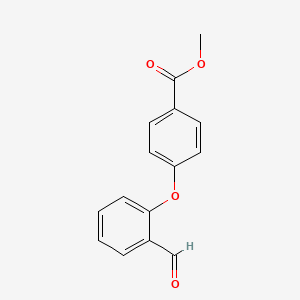
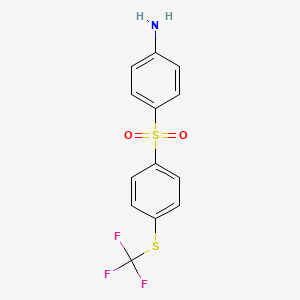
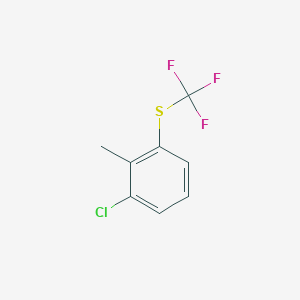
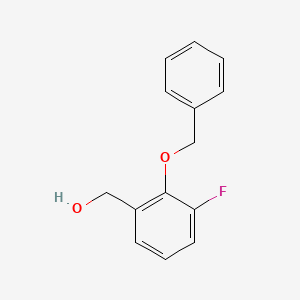
![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)
